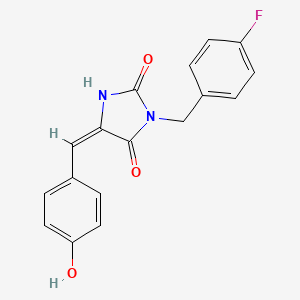
3-(4-fluorobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazolidine-2,4-dione derivatives and has been shown to exhibit promising biological activities.
Mechanism of Action
The exact mechanism of action of 3-(4-fluorobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways in the cells. For example, it has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-fluorobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione are diverse and depend on the specific biological activity being studied. For example, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It has also been shown to protect neurons from oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-fluorobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in various research areas. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its solubility in water is relatively low, which can make it challenging to work with in aqueous environments. Additionally, the compound may exhibit cytotoxic effects at high concentrations, which can limit its use in certain biological assays.
Future Directions
There are several future directions that could be explored in the research of 3-(4-fluorobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione. One area of interest is the development of novel drug delivery systems that can improve the compound's solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify its specific molecular targets. Finally, the potential therapeutic applications of 3-(4-fluorobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione in various disease conditions should be explored further.
Synthesis Methods
The synthesis of 3-(4-fluorobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione involves the condensation of 4-fluorobenzylamine and 4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the imidazolidinedione ring system. The final product is obtained after purification using standard chromatographic techniques.
Scientific Research Applications
3-(4-fluorobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione has been the subject of extensive scientific research due to its potential therapeutic applications. Several studies have shown that this compound exhibits significant anticancer, antiviral, and antimicrobial activities. It has also been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties.
properties
IUPAC Name |
(5E)-3-[(4-fluorophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-13-5-1-12(2-6-13)10-20-16(22)15(19-17(20)23)9-11-3-7-14(21)8-4-11/h1-9,21H,10H2,(H,19,23)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYFJOPPFSDWAF-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate](/img/structure/B5397907.png)
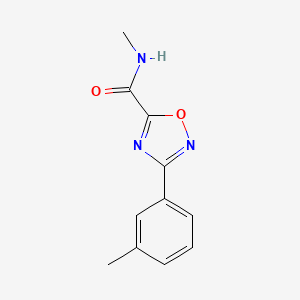
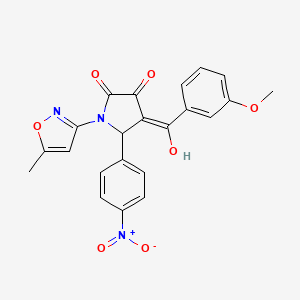
![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2,3'-bipyridine](/img/structure/B5397924.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5397925.png)
![2-(2-chloro-4-{[methyl(5-quinolinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5397932.png)

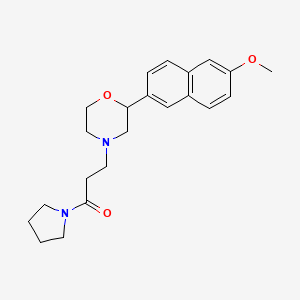
![[3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5397954.png)
![1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5397958.png)
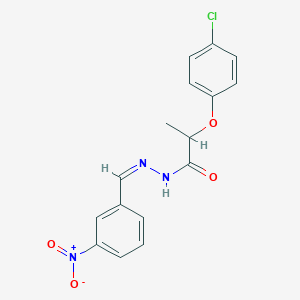
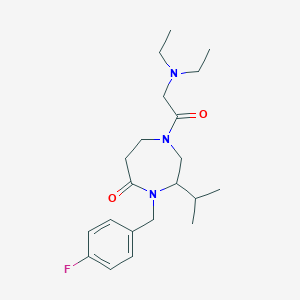
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5397996.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B5397998.png)